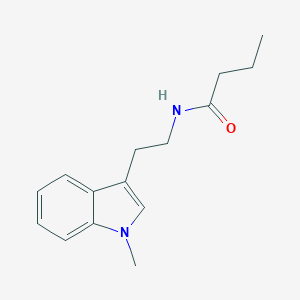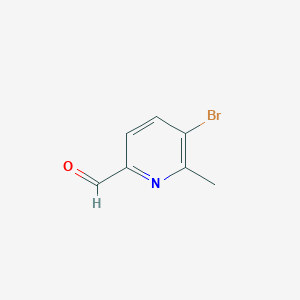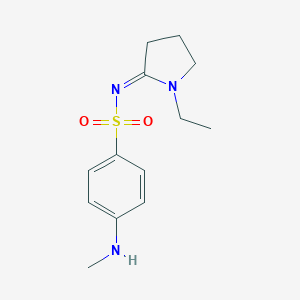
N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide, also known as EPM, is a chemical compound that has been extensively studied for its potential applications in scientific research. EPM is a potent and selective blocker of the voltage-gated sodium channel, which makes it useful for a variety of research purposes.
Aplicaciones Científicas De Investigación
N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the main uses of N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide is in the study of voltage-gated sodium channels. N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide is a potent and selective blocker of these channels, which makes it useful for studying their function and role in various physiological processes.
N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide has also been used in the study of pain. Voltage-gated sodium channels are involved in the transmission of pain signals, and N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide has been shown to have analgesic effects in animal models.
Mecanismo De Acción
N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide blocks voltage-gated sodium channels by binding to the channel's pore region. This prevents the influx of sodium ions, which is necessary for the generation of action potentials. N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide has been shown to be a more potent blocker of sodium channels than other commonly used blockers, such as tetrodotoxin.
Efectos Bioquímicos Y Fisiológicos
The blocking of voltage-gated sodium channels by N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide has a number of biochemical and physiological effects. One of the most significant effects is the inhibition of action potential generation in neurons. This can lead to a reduction in neurotransmitter release and a decrease in neuronal excitability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide in lab experiments is its potency and selectivity as a blocker of voltage-gated sodium channels. This makes it useful for studying the function of these channels in various physiological processes. However, one limitation of using N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide is its potential toxicity. N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide has been shown to have toxic effects on some cell types, and care must be taken when using it in experiments.
Direcciones Futuras
There are a number of future directions for research on N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide. One area of interest is the development of more potent and selective blockers of voltage-gated sodium channels. Another area of research is the study of N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide's potential as a treatment for pain. Additionally, N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide could be used in the study of other ion channels and their role in various physiological processes.
Métodos De Síntesis
The synthesis of N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide involves the reaction of 4-chloro-N-(1-ethyl-2-pyrrolidinylidene)benzenesulfonamide with methylamine. The reaction takes place in the presence of a base, such as sodium hydroxide, and a solvent, such as methanol. The resulting product is then purified through recrystallization to obtain pure N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide.
Propiedades
Número CAS |
126826-54-8 |
|---|---|
Nombre del producto |
N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide |
Fórmula molecular |
C13H19N3O2S |
Peso molecular |
281.38 g/mol |
Nombre IUPAC |
(NZ)-N-(1-ethylpyrrolidin-2-ylidene)-4-(methylamino)benzenesulfonamide |
InChI |
InChI=1S/C13H19N3O2S/c1-3-16-10-4-5-13(16)15-19(17,18)12-8-6-11(14-2)7-9-12/h6-9,14H,3-5,10H2,1-2H3/b15-13- |
Clave InChI |
JHWWZDZNJCDLQD-UHFFFAOYSA-N |
SMILES isomérico |
CCN\1CCC/C1=N/S(=O)(=O)C2=CC=C(C=C2)NC |
SMILES |
CCN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)NC |
SMILES canónico |
CCN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)NC |
Sinónimos |
N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



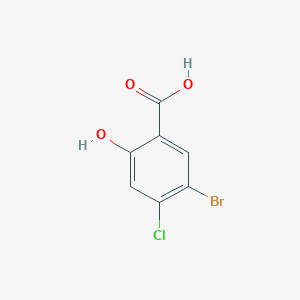
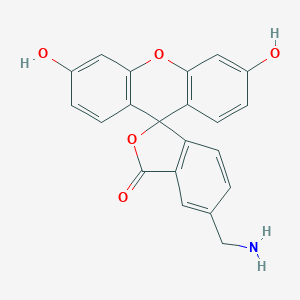
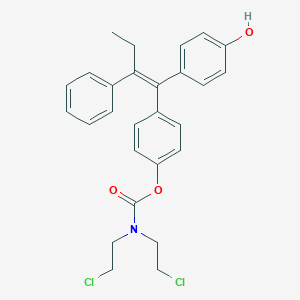
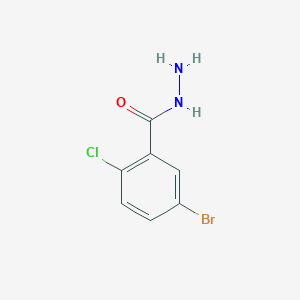
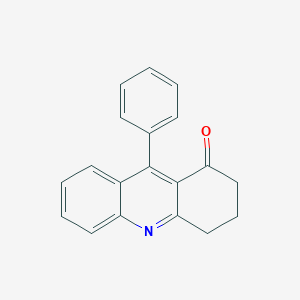

![Methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate](/img/structure/B141184.png)
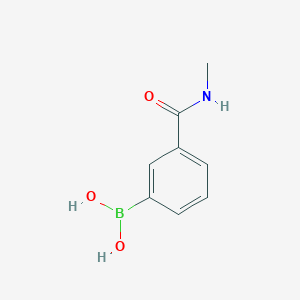
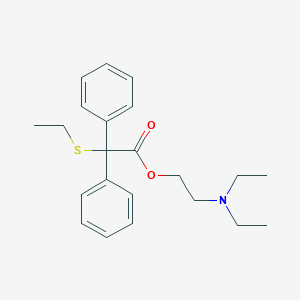
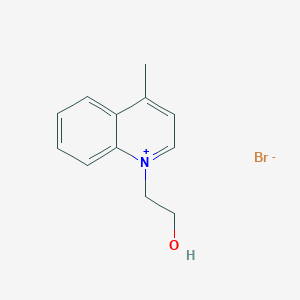
![3-Methyl-2-[2-(phenylamino)ethenyl]benzothiazolium Methyl Sulfate](/img/structure/B141194.png)
